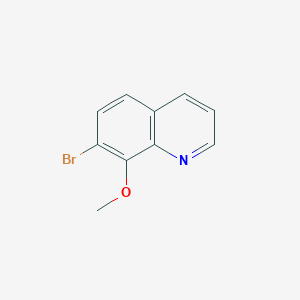

![molecular formula C18H13Cl3N2O3S B2414922 4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide CAS No. 339009-17-5](/img/structure/B2414922.png)

4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as 4-chloro-N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}benzene-1-sulfonamide , is a chemical substance with the CAS number 339009-17-5 .

Synthesis Analysis

A study on the synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition has been published . The study described the synthesis of new aryl thiazolone–benzenesulfonamides .Applications De Recherche Scientifique

Anticancer Activity

A prominent application of benzenesulfonamide derivatives, including those similar to 4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide, is in anticancer research. For instance, novel benzenesulfonamide derivatives have been synthesized as potential anticancer agents, with some showing remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (Sławiński et al., 2012). Moreover, compounds like 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides have been synthesized and evaluated for their antimicrobial and anticancer activities, with some derivatives demonstrating significant activity against the HCT116 and RAW 264.7 cell lines (Kumar et al., 2014).

HIV Infection Prevention

Benzenesulfonamide derivatives also show potential in HIV infection prevention. A study demonstrated the synthesis of methylbenzenesulfonamide CCR5 antagonists, which could be used as targeting preparations in preventing human HIV-1 infection (Cheng De-ju, 2015).

Chemoselective Oxidation

In the field of chemistry, benzenesulfonamide derivatives like N-chloro-N-(phenylsulfonyl)benzenesulfonamide have been identified as mild and selective oxidants, useful for chemoselective oxidation protocols. They are capable of oxidizing primary and secondary alcohols and their ethers to corresponding aldehydes and ketones (Palav et al., 2021).

Carbonic Anhydrase Inhibition

Another significant application is in the inhibition of human carbonic anhydrases, which is crucial for various physiological processes. Benzenesulfonamide derivatives have been synthesized and investigated for their binding affinity and selectivity against recombinant human carbonic anhydrases, showing potential for the development of selective inhibitors for specific isozymes (Balandis et al., 2020).

Antimalarial Activity

Derivatives of benzenesulfonamide have also been explored for antimalarial activity. Pyrazolopyridine-sulfonamide derivatives, for instance, have been synthesized and tested against Plasmodium falciparum, exhibiting significant in vitro activity (Silva et al., 2016).

Propriétés

IUPAC Name |

4-chloro-N-[1-[(3,4-dichlorophenyl)methyl]-6-oxopyridin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl3N2O3S/c19-13-2-5-15(6-3-13)27(25,26)22-14-4-8-18(24)23(11-14)10-12-1-7-16(20)17(21)9-12/h1-9,11,22H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPLIUSEUITYQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2414841.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2414842.png)

![1,3-Dimethyl-5-{[(1-phenylethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one (HCl)](/img/structure/B2414843.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2414848.png)

![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2414858.png)

![N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2414860.png)

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2414861.png)